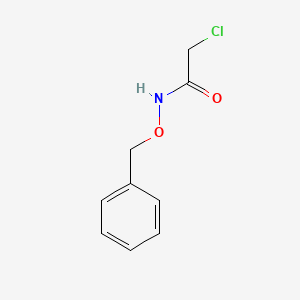

N-(benzyloxy)-2-chloroacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-6-9(12)11-13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPIRSVFEAVPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626189 | |

| Record name | N-(Benzyloxy)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-39-9 | |

| Record name | N-(Benzyloxy)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(benzyloxy)-2-chloroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(benzyloxy)-2-chloroacetamide, a valuable intermediate in organic synthesis and drug discovery. The document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through the nucleophilic acyl substitution of O-benzylhydroxylamine with chloroacetyl chloride. This reaction is a straightforward and common method for the formation of amide bonds. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction.

The general transformation is depicted in the following reaction scheme:

Scheme 1: General Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound. The protocol is based on established methods for the acylation of amines and hydroxylamines.[1][2][3]

2.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| O-Benzylhydroxylamine hydrochloride | 2687-43-6 | C₇H₁₀ClNO | 159.62 |

| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 |

| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

2.2. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve O-benzylhydroxylamine hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in a biphasic mixture of dichloromethane (DCM) and water.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: While stirring vigorously, add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound and analogous compounds. Yields and physical properties can vary based on the specific reaction conditions and the purity of the starting materials.

| Parameter | Value | Reference |

| Yield | 75-95% | Based on analogous reactions for the synthesis of N-substituted chloroacetamides.[4] |

| Melting Point | Not available (solid expected) | The melting point for the analogous N-benzyl-2-chloroacetamide is 91-93 °C.[1] |

| Appearance | White to off-white solid | Typical appearance for purified chloroacetamide derivatives. |

| Solubility | Soluble in DCM, Ethyl Acetate, THF | Inferred from the properties of similar organic compounds. |

Diagrams

4.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

4.2. Logical Relationship of Reagents and Byproducts

This diagram shows the logical relationship between the reactants, the base, the desired product, and the byproducts of the reaction.

References

An In-depth Technical Guide to the Chemical Properties of N-(benzyloxy)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of N-(benzyloxy)-2-chloroacetamide. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes information on the closely related analogue, N-(4-benzyloxyphenyl)-2-chloroacetamide, and discusses the general characteristics of N-alkoxyamides to provide a foundational understanding. A generalized synthesis protocol is also presented.

Introduction

This compound is a chemical compound of interest in organic synthesis and potentially in drug discovery due to its structural motifs. The presence of a reactive chloroacetamide group and a benzyloxyamine functionality suggests its potential as a versatile intermediate for further chemical modifications. However, a thorough review of scientific databases and literature reveals a significant lack of experimentally determined data for this compound. This guide compiles the available theoretical information and presents data from a structurally similar compound, N-(4-benzyloxyphenyl)-2-chloroacetamide, to offer valuable insights.

Chemical Properties

Quantitative data for this compound is largely unavailable. The following tables summarize the known and calculated properties of the target compound and its analogue.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(phenylmethoxy)acetamide | IUPAC Nomenclature |

| Synonyms | This compound | - |

| CAS Number | Not Found | - |

| Molecular Formula | C₉H₁₀ClNO₂ | Calculated |

| Molecular Weight | 199.63 g/mol | Calculated |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Table 2: Properties of N-(4-benzyloxyphenyl)-2-chloroacetamide

| Property | Value | Source |

| CAS Number | 19514-92-2 | [1] |

| Molecular Formula | C₁₅H₁₄ClNO₂ | [1] |

| Molecular Weight | 275.73 g/mol | [1] |

| Predicted XlogP | 3.2 | [2] |

| Predicted Collision Cross Section ([M+H]⁺) | 160.8 Ų | [2] |

General Properties and Reactivity of N-Alkoxyamides

This compound belongs to the class of N-alkoxyamides. The presence of two electronegative atoms (oxygen and the carbonyl group) attached to the nitrogen atom leads to unique electronic and structural properties.[3]

-

Pyramidal Nitrogen: Unlike typical planar amides, the nitrogen atom in N-alkoxyamides is often pyramidal.[3] This is due to the increased p-character of the nitrogen's hybrid orbitals bonded to the electronegative substituents, which in turn increases the s-character of the nitrogen lone pair, diminishing amide resonance.[3]

-

Reactivity: The chloroacetamide moiety is a well-known electrophilic group, susceptible to nucleophilic substitution at the α-carbon. This makes compounds like this compound valuable precursors for the synthesis of more complex molecules. The reactivity of the chlorine atom allows for its displacement by various nucleophiles, including amines, thiols, and alcohols.[4]

Experimental Protocols

General Synthesis of N-substituted-2-chloroacetamides

While a specific protocol for this compound is not available, a general method for the synthesis of N-substituted-2-chloroacetamides can be adapted.[5] This typically involves the reaction of the corresponding amine (in this case, benzyloxyamine) with chloroacetyl chloride.

Materials:

-

Benzyloxyamine hydrochloride

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of benzyloxyamine hydrochloride in anhydrous DCM, add triethylamine (approximately 2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 10-15 minutes to allow for the in-situ formation of the free benzyloxyamine.

-

Slowly add chloroacetyl chloride (approximately 1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Note: This is a generalized procedure and may require optimization of reaction conditions, solvents, and purification methods for the specific synthesis of this compound.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: General synthesis workflow for this compound.

No signaling pathway diagrams are included as no relevant information was found in the searched literature.

Conclusion

This technical guide consolidates the currently available information on this compound. The significant lack of experimental data highlights a research gap and underscores the need for the synthesis and characterization of this compound. The provided information on a structurally related analogue and the general properties of N-alkoxyamides, along with a generalized synthesis protocol, serves as a valuable resource for researchers initiating studies on this and similar molecules. Future experimental work is crucial to fully elucidate the chemical and potential biological properties of this compound.

References

An In-depth Technical Guide to N-(Benzyloxy)-2-chloroacetamide and Related Compounds

Disclaimer: Extensive searches for "N-(benzyloxy)-2-chloroacetamide" with the CAS number 29596-56-1 did not yield specific technical data, including physicochemical properties, experimental protocols, or biological activity. This suggests that the compound may not be well-characterized in publicly available literature or that the provided identifiers may be inaccurate.

This guide will instead provide a comprehensive overview of closely related and structurally similar compounds for which scientific data is available. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with related chemical entities. The compounds discussed are:

-

N-(4-Benzyloxyphenyl)-2-chloroacetamide (CAS: 19514-92-2)

-

N-Benzyl-2-chloroacetamide (CAS: 2564-06-9)

-

The broader class of N-substituted Chloroacetamides and N-Alkoxyamides

Physicochemical Properties

The following tables summarize the key physicochemical properties of the related compounds.

Table 1: Physicochemical Data for N-(4-Benzyloxyphenyl)-2-chloroacetamide

| Property | Value | Source |

| CAS Number | 19514-92-2 | [1] |

| Molecular Formula | C₁₅H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 275.73 g/mol | [1] |

| Monoisotopic Mass | 275.07132 Da | [2] |

| Predicted XlogP | 3.2 | [2] |

Table 2: Physicochemical Data for N-Benzyl-2-chloroacetamide

| Property | Value | Source |

| CAS Number | 2564-06-9 | [3][4][5] |

| Molecular Formula | C₉H₁₀ClNO | [3][4][6] |

| Molecular Weight | 183.63 g/mol | [3][5] |

| Melting Point | 93-96 °C | [4][5][7] |

| Boiling Point (Predicted) | 367.5 ± 35.0 °C | [4][7] |

| Density (Predicted) | 1.1661 g/cm³ | [4][7] |

| pKa (Predicted) | 14.25 ± 0.46 | [4][7] |

| Predicted XLogP3 | 1.8 | [3] |

Synthesis and Experimental Protocols

N-substituted chloroacetamides are typically synthesized by the acylation of a primary or secondary amine with chloroacetyl chloride. This is a common and versatile method in organic synthesis.[8][9]

General Experimental Protocol for the Synthesis of N-Aryl-2-chloroacetamides

This protocol is a generalized procedure based on common laboratory practices for the synthesis of N-substituted chloroacetamides.

Materials:

-

Appropriate primary or secondary amine (e.g., benzylamine or 4-(benzyloxy)aniline)

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether, or benzene)

-

Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

-

Stirring apparatus

-

Cooling bath (ice-water)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

The selected amine is dissolved in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled in an ice-water bath.

-

A base, such as triethylamine, is added to the solution to act as an acid scavenger.

-

Chloroacetyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the cooled amine solution with vigorous stirring. The reaction is often exothermic, and the temperature should be maintained near 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

General synthesis workflow for N-substituted 2-chloroacetamides.

Biological Activity and Potential Applications

While specific biological data for this compound is unavailable, the broader classes of N-alkoxyamides and chloroacetamide derivatives have been the subject of research for their potential biological activities.

-

Antimicrobial Activity: N-substituted chloroacetamides have been investigated for their antimicrobial properties. Some studies have shown that these compounds can be effective against various strains of bacteria and fungi.[9] The biological activity can be influenced by the nature of the substituent on the nitrogen atom.

-

Herbicidal Activity: Chloroacetamide herbicides are a well-established class of agrochemicals. Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in plants.

-

Mutagenicity of N-Acyloxy-N-alkoxyamides: A related class of compounds, N-acyloxy-N-alkoxyamides, has been studied for their mutagenic properties. These studies aim to understand how structural variations impact their interaction with DNA.[10] Such research is crucial in the fields of toxicology and drug development to assess the safety profile of new chemical entities.

-

Antimycobacterial and Antibacterial Activity: Certain N-alkoxyphenyl derivatives have demonstrated activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[11][12] This highlights the potential for developing novel anti-infective agents based on this chemical scaffold.

Logical Relationships in Biological Activity Screening

The process of evaluating the biological potential of new chemical entities like N-substituted chloroacetamides typically follows a structured workflow.

A typical workflow for screening the biological activity of novel compounds.

Conclusion

References

- 1. N-(4-BENZYLOXY-PHENYL)-2-CHLORO-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - N-(4-(benzyloxy)phenyl)-2-chloroacetamide (C15H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Chloro-N-benzylacetamide 97 2564-06-9 [sigmaaldrich.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. N-Benzyl-2-chloroacetamide CAS#: 2564-06-9 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.info [ijpsr.info]

- 10. connectsci.au [connectsci.au]

- 11. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(benzyloxy)-2-chloroacetamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(benzyloxy)-2-chloroacetamide derivatives and their analogs, focusing on their synthesis, biological activities, and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound and its derivatives represent a class of organic compounds characterized by a core structure containing a benzyloxy group attached to a nitrogen atom, which is further acylated with a 2-chloroacetyl moiety. This structural motif has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by related chloroacetamide-containing compounds. These activities include, but are not limited to, anticancer and antimicrobial effects. The benzyloxy group can be strategically modified to influence the physicochemical properties and biological potency of the derivatives, making this scaffold a promising starting point for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives generally proceeds through the acylation of a corresponding benzyloxyamine precursor. A common and effective method involves the reaction of a substituted benzyloxyamine with chloroacetyl chloride or a related activated form of chloroacetic acid.

A general synthetic scheme involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[1] The reaction is typically carried out in an inert solvent at reduced temperatures to control the reactivity of the acid chloride.

Alternatively, the reaction can be performed by treating an amine with ethyl chloroacetate.[2]

General Synthetic Workflow:

References

In-Depth Technical Guide: N-(benzyloxy)-2-chloroacetamide Spectroscopic and Synthesis Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis protocols, and structural analysis of N-(benzyloxy)-2-chloroacetamide. The information is intended to support research and development activities in the fields of medicinal chemistry, chemical biology, and drug discovery.

Spectroscopic Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | br s | 1H | N-H (Amide) |

| ~7.30 - 7.50 | m | 5H | Ar-H (Phenyl) |

| ~4.90 - 5.10 | s | 2H | O-CH₂-Ph |

| ~4.10 - 4.30 | s | 2H | Cl-CH₂-C=O |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (Amide) |

| ~135 - 138 | Ar-C (Quaternary) |

| ~128 - 130 | Ar-CH (Phenyl) |

| ~75 - 80 | O-CH₂-Ph |

| ~40 - 45 | Cl-CH₂-C=O |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Strong | N-H Stretch (Amide) |

| ~3000 - 3100 | Medium | C-H Stretch (Aromatic) |

| ~2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~1650 - 1680 | Strong | C=O Stretch (Amide I) |

| ~1520 - 1550 | Strong | N-H Bend (Amide II) |

| ~1450, ~1495 | Medium | C=C Stretch (Aromatic) |

| ~1050 - 1150 | Strong | C-O Stretch |

| ~690 - 770 | Strong | C-Cl Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| [M]+ | Variable | Molecular Ion (¹⁹⁹/²⁰¹ for ³⁵Cl/³⁷Cl isotopes) |

| [M+H]+ | Variable | Protonated Molecular Ion (²⁰⁰/²⁰²) |

| [M+Na]+ | Variable | Sodium Adduct (²²²/²²⁴) |

| 108 | High | [C₇H₈O]⁺ (benzyloxy cation) |

| 91 | High | [C₇H₇]⁺ (benzyl cation) |

| 77 | Medium | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

A standard and reliable method for the synthesis of this compound involves the acylation of O-benzylhydroxylamine with chloroacetyl chloride.

Synthesis of this compound

This procedure details the reaction of O-benzylhydroxylamine hydrochloride with chloroacetyl chloride in the presence of a base to yield the target compound.

Materials:

-

O-benzylhydroxylamine hydrochloride

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

O-benzylhydroxylamine hydrochloride is dissolved in dichloromethane.

-

An equivalent amount of triethylamine is added to the solution to neutralize the hydrochloride and liberate the free hydroxylamine.

-

The reaction mixture is cooled in an ice bath.

-

Chloroacetyl chloride, dissolved in dichloromethane, is added dropwise to the cooled solution with constant stirring.

-

The reaction is allowed to proceed for a specified time (typically monitored by TLC).

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key structural features of this compound relevant to its spectroscopic signatures.

Caption: Spectroscopic analysis workflow for this compound.

Caption: Key functional groups and their expected spectroscopic signals.

An In-depth Technical Guide to the Starting Materials for the Synthesis of N-(benzyloxy)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of N-(benzyloxy)-2-chloroacetamide, a key intermediate in various pharmaceutical and organic syntheses. This document details the necessary precursors, their synthesis, and the final chloroacetylation step, supported by experimental protocols, quantitative data, and process visualizations.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step process. The first step involves the synthesis of the key intermediate, O-benzylhydroxylamine, which is often prepared and stored as its more stable hydrochloride salt. The second step is the chloroacetylation of O-benzylhydroxylamine to yield the final product.

The overall synthetic logic is illustrated in the workflow diagram below.

N-(benzyloxy)-2-chloroacetamide molecular weight and formula

An In-depth Technical Guide to N-(benzyloxy)-2-chloroacetamide: Physicochemical Properties and Synthetic Considerations

This technical guide provides a detailed overview of the molecular formula and weight of this compound. Due to the limited availability of direct experimental data for this specific compound, this document also presents a generalized experimental protocol for the synthesis of related chloroacetamide derivatives, which may serve as a foundational methodology for researchers.

Physicochemical Data

The fundamental molecular properties of this compound have been determined based on its chemical structure. These quantitative data points are summarized in the table below. It is noteworthy that while specific experimental data for this compound is scarce in the public domain, data for its isomer, 2-chloro-N-(4-methoxyphenyl)-acetamide, is available and shares the same molecular formula and weight.

| Property | Value | Citation |

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.63 g/mol | [1] |

| Isomeric Compound | 2-chloro-N-(4-methoxyphenyl)-acetamide | [1] |

General Experimental Protocol for Synthesis of Chloroacetamide Derivatives

General Reaction:

A secondary amine is reacted with chloroacetyl chloride in an aqueous phase containing an inorganic alkali as an acid-binding agent and in the presence of an organic solvent to yield the corresponding chloroacetamide compound.[2]

Materials and Reagents:

-

Secondary amine (e.g., benzyloxyamine)

-

Chloroacetyl chloride

-

Inorganic alkali (e.g., sodium hydroxide, potassium carbonate)[2]

-

Organic solvent (e.g., toluene, dichloromethane)[2]

-

Water

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, dissolve the secondary amine, the inorganic alkali, and the organic solvent in water.[2]

-

Under vigorous stirring at room temperature, slowly add chloroacetyl chloride to the reaction mixture.[2]

-

Continue stirring for a specified period (e.g., 0.5-2 hours) to allow the reaction to complete.[2]

-

After the reaction is complete, allow the mixture to stand and the layers to separate.[2]

-

Isolate the organic phase, from which the chloroacetamide product can be obtained, for example, by precipitation.[2]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a chloroacetamide derivative, based on the general protocol described.

Caption: Generalized workflow for the synthesis of N-substituted 2-chloroacetamides.

References

Solubility Profile of N-(benzyloxy)-2-chloroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-(benzyloxy)-2-chloroacetamide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative information for structurally related compounds, quantitative data for the parent compound 2-chloroacetamide, and a comprehensive experimental protocol for determining solubility. This guide is intended to serve as a valuable resource for researchers working with this and similar molecules.

Introduction to this compound

This compound belongs to the class of chloroacetamide derivatives. These compounds are characterized by an acetamide group where the nitrogen is substituted with a benzyloxy group, and a chlorine atom is attached to the alpha-carbon of the acetyl group. The unique structural features of this compound, including the presence of both a polar amide group and nonpolar benzyloxy group, suggest a varied solubility profile in different solvents. Chloroacetamide derivatives, in general, are recognized for their utility as intermediates in organic synthesis and their potential as biologically active agents, including as antimicrobial and herbicidal compounds.

Solubility Data

Qualitative Solubility of Structurally Related Compounds

Quantitative Solubility of 2-Chloroacetamide

For reference, the quantitative solubility data for the parent compound, 2-chloroacetamide, is presented in the table below. This data provides a baseline for understanding the solubility of the chloroacetamide functional group.

| Solvent | Solubility | Temperature (°C) |

| Water | 90 g/L | 25 |

| Methanol | 1 g / 10 mL | Not Specified |

| Ethanol | 1 part in 10 parts | Not Specified |

| Diethyl Ether | Very slightly soluble | Not Specified |

| DMSO | 19 mg/mL | 25 |

Note: The addition of the benzyloxy group is expected to significantly decrease aqueous solubility and increase solubility in nonpolar organic solvents compared to the parent compound, 2-chloroacetamide.

Experimental Protocol for Solubility Determination

The following is a general and robust method for determining the solubility of a solid organic compound like this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of laboratory solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC) to generate a calibration curve.

-

Analyze the filtered saturated solutions under the same analytical conditions.

-

Determine the concentration of this compound in the saturated solutions by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

General Synthesis of N-Substituted Chloroacetamides

Caption: General reaction scheme for the synthesis of N-substituted chloroacetamides.

Conclusion

This technical guide consolidates the available information on the solubility of this compound and provides a framework for its experimental determination. While specific quantitative data remains to be established, the provided qualitative information for a related compound and quantitative data for the parent compound offer valuable insights for researchers. The detailed experimental protocol and workflow diagrams are intended to facilitate the generation of precise solubility data, which is crucial for applications in drug development and other scientific research areas.

References

A Theoretical Framework for the Analysis of N-(benzyloxy)-2-chloroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(benzyloxy)-2-chloroacetamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, reactivity, and electronic properties. While direct theoretical and computational studies on this compound are not extensively documented in current literature, this technical guide establishes a comprehensive framework for its theoretical investigation. By drawing parallels with closely related N-substituted 2-chloroacetamides, this document outlines the pertinent computational methodologies, proposes expected data outcomes, and provides detailed experimental protocols for synthesis and characterization. This guide serves as a foundational resource for researchers aiming to explore the chemical space of this compound through computational and experimental means.

Introduction

The N-substituted 2-chloroacetamide scaffold is a cornerstone in the development of various biologically active agents, including herbicides and potential therapeutics. The reactivity of the C-Cl bond makes these molecules versatile intermediates for synthesizing more complex structures and allows for covalent interactions with biological targets. This compound, a specific analog, incorporates a benzyloxy moiety which can influence its physicochemical properties such as lipophilicity and metabolic stability, thereby modulating its biological profile.

Theoretical studies, including quantum mechanics (QM) and quantitative structure-activity relationship (QSAR) analyses, are indispensable tools for modern drug discovery. They provide profound insights into molecular geometries, electronic charge distributions, reaction mechanisms, and the structural determinants of biological activity. This guide will extrapolate from established research on analogous chloroacetamides to propose a robust theoretical and experimental workflow for the comprehensive study of this compound.

Physicochemical and Computed Properties

A foundational aspect of any theoretical study is the characterization of the molecule's intrinsic properties. Publicly available data for this compound and its close analog, N-benzyl-2-chloroacetamide, provide a starting point for computational analysis.

| Property | This compound | N-benzyl-2-chloroacetamide | Data Source |

| Molecular Formula | C₁₅H₁₄ClNO₂ | C₉H₁₀ClNO | PubChem[1] |

| Molecular Weight | 275.73 g/mol | 183.63 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 275.07132 Da | 183.0450916 Da | PubChem[1][2] |

| XlogP (Predicted) | 3.2 | 1.8 | PubChem[1][2] |

| Predicted CCS (Ų) | [M+H]⁺: 160.8 | [M+H]⁺: 137.1 | PubChemLite[1][3] |

Proposed Theoretical Studies Workflow

The absence of direct theoretical studies necessitates a structured approach to modeling this compound. The following workflow, based on methodologies applied to similar compounds, is proposed.[4][5][6]

Caption: Proposed workflow for theoretical studies on this compound.

Quantum Mechanical (QM) Studies

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and geometry of molecules.

-

Geometry Optimization: The initial step involves optimizing the 3D structure of this compound to find its lowest energy conformation. A common functional for this purpose is B3LYP with a basis set such as 6-311+G(d,p).[5]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical vibrational spectra (IR, Raman).

-

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap indicates the molecule's chemical reactivity and kinetic stability. The spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. This is particularly useful for understanding intermolecular interactions.

Reactivity and Mechanism Modeling

The primary reaction of interest for chloroacetamides is the nucleophilic substitution of the chlorine atom.[7]

-

Transition State (TS) Analysis: Modeling the Sₙ2 reaction with a representative biological nucleophile (e.g., the thiol group of cysteine) would involve locating the transition state structure. This allows for the calculation of the activation energy barrier, providing a quantitative measure of reactivity.

-

Molecular Docking: To investigate potential biological targets, molecular docking simulations can be performed. This involves placing the optimized structure of this compound into the active site of a target protein (e.g., an enzyme implicated in a disease pathway) to predict binding affinity and interaction modes.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies correlate variations in the chemical structure of a series of compounds with their biological activity.[4][8][9] For this compound, a QSAR study would involve synthesizing a library of derivatives with varied substituents on the phenyl or benzyl rings.

-

Descriptor Calculation: For each analog, a wide range of molecular descriptors (e.g., constitutional, topological, electronic, and lipophilic) would be calculated.

-

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the observed biological activity (e.g., IC₅₀ values). A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds.

Experimental Protocols

Experimental validation is key to substantiating theoretical findings.

Synthesis of this compound

This protocol is based on general methods for the synthesis of N-substituted chloroacetamides.[7][10]

Reaction Scheme:

Caption: General synthesis of this compound.

Methodology:

-

Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(benzyloxy)aniline (1.0 eq) and a suitable dry solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.1 eq) or pyridine, to the solution with stirring. The base acts as a scavenger for the HCl byproduct.

-

Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction is typically exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Sample Characterization Data (Analog-Based)

The following table presents typical NMR chemical shift ranges for N-(substituted phenyl)-2-chloroacetamides, which can serve as a reference for the characterization of the target molecule.[4]

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| NH (amide) | 10.3 - 10.7 (singlet) | N/A |

| Aromatic H | 7.0 - 8.1 (multiplets) | 118 - 143 |

| Cl-CH₂ | 4.2 - 4.4 (singlet) | 43 - 44 |

| C=O (amide) | N/A | 164 - 166 |

Conclusion

While this compound remains a molecule with underexplored theoretical dimensions, the methodologies and frameworks applied to its structural analogs provide a clear and robust roadmap for future investigation. This technical guide offers a comprehensive starting point for researchers by outlining a multi-faceted approach that combines quantum mechanics, reactivity modeling, and QSAR studies with detailed experimental protocols. The integration of these computational and experimental techniques will be pivotal in unlocking the full potential of this compound and its derivatives in the landscape of drug discovery and development.

References

- 1. PubChemLite - N-(4-(benzyloxy)phenyl)-2-chloroacetamide (C15H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-benzyl-2-chloroacetamide (C9H10ClNO) [pubchemlite.lcsb.uni.lu]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.info [ijpsr.info]

Methodological & Application

Applications of N-(benzyloxy)-2-chloroacetamide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(benzyloxy)-2-chloroacetamide is a versatile bifunctional reagent in organic synthesis, primarily utilized as an efficient alkylating agent. Its chemical structure, featuring a reactive chloroacetamide moiety and a protective benzyloxy group, allows for the strategic introduction of a protected hydroxylamine functionality into a variety of molecular scaffolds. This reagent is particularly valuable in the synthesis of heterocyclic compounds and in the derivatization of nucleophilic substrates, which are key steps in the development of novel therapeutic agents and other functional organic molecules. The benzyloxy group can be readily removed under standard hydrogenolysis conditions, unmasking a hydroxylamine or amine group for further functionalization. This document provides an overview of its applications, detailed experimental protocols for its synthesis and use in alkylation reactions, and quantitative data to support its utility in synthetic chemistry.

Core Applications

The primary application of this compound in organic synthesis is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making it susceptible to attack by a wide range of nucleophiles.

Key applications include:

-

N-Alkylation: Reaction with primary and secondary amines to introduce the acetamide side chain.

-

S-Alkylation: Reaction with thiols and thiophenols to form thioethers.

-

O-Alkylation: Reaction with phenols and carboxylic acids to generate the corresponding ethers and esters.

-

Synthesis of Heterocyclic Compounds: As a building block for various nitrogen- and sulfur-containing heterocycles. While specific examples for this compound are not extensively documented, its reactivity is analogous to other N-substituted 2-chloroacetamides which are widely used in the synthesis of thiazoles, pyrazines, and other heterocycles.[1][2]

Synthesis of this compound

While detailed specific literature on the synthesis of this compound is sparse, a general and reliable method can be adapted from standard procedures for the acylation of amines and hydroxylamines. The synthesis involves the reaction of O-benzylhydroxylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

O-Benzylhydroxylamine hydrochloride

-

Chloroacetyl chloride

-

Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of O-benzylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (0.5 M) at 0 °C (ice bath), add sodium carbonate (2.2 eq) or triethylamine (2.2 eq).

-

Stir the suspension vigorously for 10-15 minutes.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford pure this compound.

Logical Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Applications in N-Alkylation

This compound is an effective reagent for the N-alkylation of primary and secondary amines. This reaction is fundamental in building more complex molecules, particularly in the synthesis of libraries of compounds for drug discovery.

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol is adapted from general procedures for the alkylation of amines with N-substituted 2-chloroacetamides.

Materials:

-

Secondary amine (e.g., Piperidine) (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the secondary amine (1.0 eq) in DMF (0.5 M), add potassium carbonate (1.5 eq).

-

Add this compound (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

General Scheme for N-Alkylation:

Caption: General scheme for N-alkylation.

Applications in S-Alkylation

The reaction of this compound with thiols provides a straightforward method for the synthesis of thioethers. This is particularly useful for introducing the protected hydroxylamine acetamide moiety onto cysteine residues in peptides or other sulfur-containing molecules.

Experimental Protocol: S-Alkylation of a Thiol

This protocol is based on established methods for the S-alkylation of thiols with chloroacetamides.

Materials:

-

Thiol (e.g., Thiophenol) (1.0 eq)

-

This compound (1.05 eq)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (1.2 eq)

-

Ethanol (EtOH) or DMF

-

Water

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the thiol (1.0 eq) in ethanol (0.4 M).

-

Add a solution of sodium hydroxide (1.2 eq) in water and stir for 15 minutes at room temperature to form the thiolate.

-

Add a solution of this compound (1.05 eq) in ethanol.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Quantitative Data

Due to the limited specific literature on this compound, the following table presents representative yields for analogous alkylation reactions using other N-substituted 2-chloroacetamides. These values can be used as a benchmark for what to expect when using this compound under similar conditions.

| Nucleophile Type | Example Nucleophile | Alkylating Agent | Product Type | Typical Yield (%) | Reference |

| Secondary Amine | Arylpiperazine | 2-Chloro-N-benzylacetamide | N-Alkylacetamide | 70-85 | |

| Thiol | Thiophenol | 2-Chloro-N-arylacetamide | S-Alkylacetamide | 80-95 | [2] |

| Phenol | 8-Hydroxyquinoline | 2-Chloro-N-benzylacetamide | O-Alkylacetamide | ~90 | |

| Imidazole | Imidazole | 2-Chloro-N-benzylacetamide | N-Alkylacetamide | ~75 |

Deprotection of the Benzyloxy Group

A key advantage of using this compound is the ability to deprotect the benzyloxy group to reveal a hydroxylamine or, after further reduction, an amine. The most common method for this transformation is catalytic hydrogenation.

Experimental Protocol: Hydrogenolysis of the Benzyloxy Group

Materials:

-

N-Substituted-N'-(benzyloxy)acetamide (1.0 eq)

-

Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Dissolve the N-substituted-N'-(benzyloxy)acetamide in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature for 4-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Deprotection Workflow:

References

Application Notes and Protocols for N-(benzyloxy)-2-chloroacetamide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(benzyloxy)-2-chloroacetamide is a versatile bifunctional reagent characterized by a reactive chloroacetamide moiety, making it an effective alkylating agent. The presence of the benzyloxy group can influence the molecule's solubility, reactivity, and potential for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of various nucleophiles, which is a fundamental transformation in organic synthesis and drug discovery.

The chloroacetamide group is a well-established electrophile that readily participates in nucleophilic substitution reactions with a wide range of soft and hard nucleophiles, including thiols, amines, and phenols. This reactivity makes this compound a valuable tool for introducing a benzyloxyacetamido moiety onto target molecules, which can serve as a building block for more complex structures or as a pharmacophore in drug design.

Physicochemical Properties and Safety Information

While specific experimental data for this compound is not widely available, its properties can be inferred from the closely related N-benzyl-2-chloroacetamide.

| Property | Value (for N-Benzyl-2-chloroacetamide) | Reference |

| Molecular Formula | C₉H₁₀ClNO | --INVALID-LINK-- |

| Molecular Weight | 183.63 g/mol | --INVALID-LINK-- |

| Appearance | White to pale yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 93-96 °C | --INVALID-LINK-- |

| Solubility | Soluble in ethanol and ether; poorly soluble in water. | ChemBK |

Safety Precautions:

N-substituted 2-chloroacetamides should be handled with care in a well-ventilated fume hood.[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1][2][3][4] Avoid inhalation of dust and contact with skin and eyes.[1][2][3][4] In case of contact, rinse the affected area thoroughly with water.

Synthesis of this compound

A general and high-yielding method for the synthesis of N-substituted 2-chloroacetamides involves the acylation of the corresponding amine with chloroacetyl chloride.[2]

Reaction Scheme:

Caption: Synthesis of this compound.

Protocol:

-

Dissolve benzyloxyamine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M).

-

Add a suitable base, such as triethylamine (2.2 eq), to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Application as an Alkylating Agent

This compound is an effective electrophile for the S-alkylation, N-alkylation, and O-alkylation of various nucleophiles. The general mechanism involves the nucleophilic attack on the α-carbon of the chloroacetamide, leading to the displacement of the chloride leaving group.

Caption: General alkylation workflow.

S-Alkylation of Thiols

The alkylation of thiols with chloroacetamides is a highly efficient reaction, particularly for the modification of cysteine residues in peptides and proteins.

Experimental Protocol:

-

Dissolve the thiol-containing substrate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

-

Add a base, such as potassium carbonate or triethylamine (1.1-1.5 eq), to deprotonate the thiol.

-

Add this compound (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Representative Data (from analogous N-substituted-2-chloroacetamides):

| Nucleophile (Thiol) | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Cysteine Peptide | Chloroacetamide | - | Phosphate Buffer (pH 7) | 1 | ~95 | --INVALID-LINK-- |

| Aromatic Thiol | 2-Chloro-N-phenylacetamide | K₂CO₃ | DMF | 2 | 92 | --INVALID-LINK-- |

N-Alkylation of Amines

This compound can be used to alkylate primary and secondary amines, a common strategy in the synthesis of various biologically active compounds.

Experimental Protocol:

-

To a solution of the amine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate or sodium hydride (1.2-2.0 eq).

-

Add this compound (1.1 eq) to the suspension.

-

Heat the reaction mixture to 50-80 °C and stir for 6-24 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the aqueous layer with an appropriate organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography.

Representative Data (from analogous N-substituted-2-chloroacetamides):

| Nucleophile (Amine) | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Arylpiperazine | 2-Chloro-N-benzylacetamide | K₂CO₃ | Acetonitrile | Reflux | 85-95 | --INVALID-LINK-- |

| Indole | N-phenyl-2-chloroacetamide | NaH | DMF | RT | 78 | --INVALID-LINK-- |

O-Alkylation of Phenols

The O-alkylation of phenols with this compound provides access to aryloxyacetamide derivatives.

Experimental Protocol:

-

Suspend the phenol (1.0 eq) and a base like potassium carbonate or cesium carbonate (1.5-2.0 eq) in a solvent such as acetone or DMF.

-

Add this compound (1.1 eq) to the mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by flash chromatography.

Representative Data (from analogous N-substituted-2-chloroacetamides):

| Nucleophile (Phenol) | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Hydroxypyridine derivative | Various N-substituted chloroacetamides | K₂CO₃ | DMF | 60 | 75-85 | --INVALID-LINK-- |

| Substituted Phenols | 2-Chloro-N-arylacetamides | K₂CO₃ | Acetone | Reflux | 80-90 | --INVALID-LINK-- |

Signaling Pathways and Drug Development Applications

The chloroacetamide moiety is a known covalent warhead used in targeted covalent inhibitors (TCIs). TCIs can achieve high potency and prolonged duration of action by forming a covalent bond with a specific amino acid residue (typically cysteine) in the target protein. This compound can be incorporated into a larger molecule designed to target a specific protein of interest, for instance, a kinase involved in a cancer signaling pathway.

Caption: Covalent inhibition of a signaling pathway.

Conclusion

This compound is a valuable and reactive alkylating agent for the modification of a wide range of nucleophiles. The protocols provided herein, based on established reactivity for analogous compounds, offer a starting point for the development of specific synthetic procedures. The versatility of this reagent makes it a useful tool in the synthesis of complex molecules and in the design of targeted covalent inhibitors for drug discovery. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

References

- 1. chimia.ch [chimia.ch]

- 2. Nucleophilic addition to N-alkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for N-(benzyloxy)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and reactivity of N-(benzyloxy)-2-chloroacetamide, a versatile reagent in organic synthesis and drug discovery. The detailed protocols and reaction conditions are intended to serve as a valuable resource for researchers in these fields.

Application Notes

This compound is a bifunctional molecule featuring a reactive chloroacetamide group and a benzyloxy moiety. This unique structure makes it a valuable building block for the synthesis of a variety of organic compounds, including heterocyclic systems and as an alkylating agent for various nucleophiles.

The primary application of this compound lies in its ability to act as an electrophile. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making it susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of various compounds, including:

-

Heterocyclic Compounds: The chloroacetamide moiety can be used to construct various heterocyclic rings through reactions with dinucleophiles. For instance, reaction with thiourea or its derivatives can lead to the formation of thiazole rings.

-

Alkylation of Nucleophiles: this compound is an effective alkylating agent for a range of nucleophiles, including thiols, amines, and phenols. This reaction is particularly useful in proteomics for the alkylation of cysteine residues in proteins to prevent disulfide bond formation. The benzyloxy group can serve as a protecting group for the hydroxylamine functionality, which can be deprotected at a later stage of the synthesis.

The benzyloxy group can be removed under various conditions, most commonly by catalytic hydrogenation, to reveal the corresponding N-hydroxyacetamide derivative. This functionality is a key structural motif in many biologically active compounds, including hydroxamic acids, which are known inhibitors of metalloproteinases.

Synthesis of this compound

The most common method for the synthesis of this compound involves the acylation of benzyloxyamine with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

General Reaction Conditions:

A variety of reaction conditions can be employed for this synthesis. The choice of solvent and base can influence the reaction rate and yield.

| Parameter | Conditions |

| Reactants | Benzyloxyamine (or its hydrochloride salt), Chloroacetyl chloride |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Water (in a biphasic system) |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3), Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO3) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1 - 5 hours |

| Work-up | Aqueous work-up to remove the base and its salt, followed by extraction with an organic solvent and purification by crystallization or column chromatography. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from benzyloxyamine hydrochloride and chloroacetyl chloride using an organic base in an organic solvent.

Materials:

-

Benzyloxyamine hydrochloride

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of benzyloxyamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at 0 °C for 15 minutes.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="1. Dissolve Benzyloxyamine HCl\nand TEA in DCM at 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; addition [label="2. Add Chloroacetyl Chloride\nsolution dropwise at 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="3. Stir at Room Temperature\n(2-4 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="4. Quench with 1 M HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="5. Aqueous Work-up\n(Wash with HCl, NaHCO3, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="6. Dry (MgSO4/Na2SO4) and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="7. Purify\n(Recrystallization/Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End Product", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> reactants; reactants -> addition; addition -> reaction; reaction -> quench; quench -> extraction; extraction -> drying; drying -> purification; purification -> end; } .enddot Caption: Workflow for the synthesis of this compound.

Protocol 2: Alkylation of a Thiol with this compound

This protocol provides a general procedure for the S-alkylation of a thiol using this compound.

Materials:

-

Thiol (e.g., benzyl mercaptan)

-

This compound

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Syringe and needles

-

Water

-

Ethyl acetate (EtOAc) or other suitable extraction solvent

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

Procedure:

-

To a solution of the thiol (1.0 eq) in anhydrous DMF or MeCN in a round-bottom flask under a nitrogen atmosphere, add a base (e.g., K2CO3, 1.5 eq, or NaH, 1.1 eq) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes (if using NaH, wait for hydrogen evolution to cease).

-

Add a solution of this compound (1.1 eq) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired S-alkylated product.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; thiolate_formation [label="1. Deprotonate Thiol with Base\nin Anhydrous Solvent at 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; alkylation_step [label="2. Add this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="3. Stir at Room Temperature\n(4-12 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="4. Quench with Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extraction [label="5. Extraction and Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="6. Dry and Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="7. Purify by Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="S-Alkylated Product", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> thiolate_formation; thiolate_formation -> alkylation_step; alkylation_step -> reaction; reaction -> quench; quench -> extraction; extraction -> drying; drying -> purification; purification -> end; } .enddot Caption: General workflow for the S-alkylation of thiols.

Signaling Pathways and Logical Relationships

The utility of this compound in drug development often stems from its ability to act as a precursor to hydroxamic acids, which are potent inhibitors of metalloproteinases, such as matrix metalloproteinases (MMPs). The general logic involves incorporating the N-(benzyloxy)acetamide moiety into a larger scaffold that targets the enzyme of interest, followed by deprotection to reveal the active hydroxamic acid.

// Nodes reagent [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scaffold [label="Target-Specific Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Chemical Synthesis\n(Alkylation/Amidation)", fillcolor="#FBBC05", fontcolor="#202124"]; pro_drug [label="Protected Inhibitor\n(N-benzyloxyacetamide derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprotection [label="Deprotection\n(e.g., Hydrogenolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; active_drug [label="Active Inhibitor\n(Hydroxamic Acid)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; target [label="Metalloproteinase\n(e.g., MMP)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Enzyme Inhibition", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges reagent -> synthesis; scaffold -> synthesis; synthesis -> pro_drug; pro_drug -> deprotection; deprotection -> active_drug; active_drug -> inhibition [label="binds to"]; target -> inhibition [label="is inhibited by"]; } .enddot Caption: Logical relationship in drug development using the reagent.

Application Notes and Protocols for N-(benzyloxy)-2-chloroacetamide in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chloroacetamides in Covalent Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel drug candidates. This approach focuses on screening low molecular weight compounds ("fragments") that typically bind to protein targets with low affinity but high ligand efficiency.[1][2] A significant advancement in FBDD is the use of electrophilic fragments that can form a covalent bond with the target protein, offering advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[3]

The chloroacetamide moiety is a versatile electrophilic "warhead" frequently incorporated into fragment libraries.[1][4] It is particularly effective for targeting nucleophilic amino acid residues, most notably cysteine, through an SN2 reaction mechanism.[3] This covalent interaction allows for the study and inhibition of a wide range of protein classes, including proteases, kinases, and transcription factors. While direct experimental data for N-(benzyloxy)-2-chloroacetamide in FBDD is not extensively published, its structure is representative of fragments used in covalent screening campaigns. This document provides a generalized protocol and application notes based on the established use of chloroacetamide fragment libraries in drug discovery.

Principle of Covalent Inhibition by Chloroacetamide Fragments

Chloroacetamide-containing fragments act as irreversible covalent inhibitors. The discovery process involves two key steps:

-

Non-covalent Binding: The fragment initially forms a reversible, non-covalent complex with the target protein. The affinity of this initial binding is a crucial determinant of the inhibitor's specificity.

-

Covalent Bond Formation: The chloroacetamide warhead is then positioned to react with a nearby nucleophilic residue, typically a cysteine thiol group, forming a stable covalent bond. This irreversible step leads to the inactivation of the protein.

The overall process can be visualized as a two-step mechanism.

Caption: General mechanism of two-step covalent inhibition.

Application: Screening of a Chloroacetamide Library Against a Cysteine-Containing Protein

As a representative example, we will outline the workflow for screening a chloroacetamide fragment library against a cysteine-containing protein, such as a cysteine protease or a transcription factor like TEAD.[5][6]

Experimental Workflow